molecular formula C14H14N2O4S B6394840 2-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% CAS No. 1261973-09-4

2-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%

Cat. No. B6394840
CAS RN: 1261973-09-4
M. Wt: 306.34 g/mol
InChI Key: XXSNCWWIQMQGEN-UHFFFAOYSA-N
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Description

2-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% (2-(3-DMPNA) is an organic compound with a molecular formula of C11H14N2O5S. It is a white to off-white powder that is soluble in water and ethanol. 2-(3-DMPNA) is an important intermediate for the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory drugs. 2-(3-DMPNA) is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and pesticides.

Mechanism of Action

2-(3-DMPNA) binds to nicotinic acetylcholine receptors in the central nervous system. By binding to these receptors, 2-(3-DMPNA) can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin. This can lead to changes in behavior, cognition, and emotion.
Biochemical and Physiological Effects
2-(3-DMPNA) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. In addition, 2-(3-DMPNA) has been shown to reduce inflammation, improve blood flow, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-(3-DMPNA) has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be stored at room temperature. In addition, 2-(3-DMPNA) is soluble in both water and ethanol, which makes it easy to use in a variety of experiments. However, there are some limitations to using 2-(3-DMPNA) in laboratory experiments. It is a relatively unstable compound, and can degrade over time. In addition, it is not as soluble in organic solvents as some other compounds, which can make it difficult to use in some experiments.

Future Directions

Some potential future directions for research involving 2-(3-DMPNA) include the development of new drugs based on the compound, further research into the effects of 2-(3-DMPNA) on the central nervous system, and research into the potential therapeutic uses of 2-(3-DMPNA). In addition, further research into the effects of 2-(3-DMPNA) on the cardiovascular system, the immune system, and the endocrine system could provide valuable insight into the potential therapeutic uses of the compound. Finally, further research into the effects of 2-(3-DMPNA) on inflammation, oxidative stress, and blood flow could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

2-(3-DMPNA) can be synthesized by reacting nicotinic acid with 3-dimethylsulfamoylphenylsulfonate in an aqueous medium. The reaction is carried out at a temperature of 80-90°C for a period of 2-3 hours. After the reaction is complete, the product is then purified by recrystallization.

Scientific Research Applications

2-(3-DMPNA) is used in a variety of scientific research applications. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. In addition, 2-(3-DMPNA) has been used in the study of the effects of drugs on the immune system, as well as in the study of the effects of drugs on the endocrine system.

properties

IUPAC Name

2-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)13-12(14(17)18)7-4-8-15-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSNCWWIQMQGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169452
Record name 3-Pyridinecarboxylic acid, 2-[3-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-09-4
Record name 3-Pyridinecarboxylic acid, 2-[3-[(dimethylamino)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261973-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-[3-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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